Cas no 74069-74-2 ((R)-(-)-2-Aminononane)

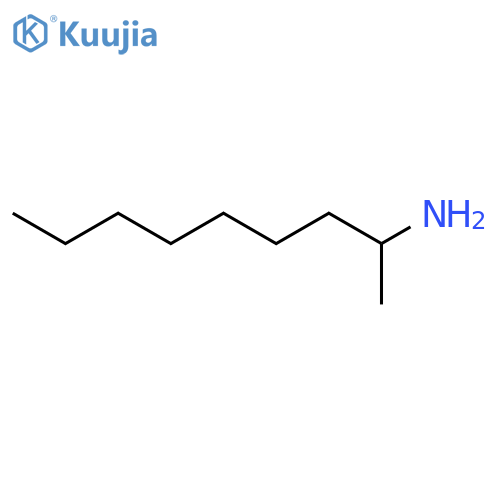

(R)-(-)-2-Aminononane structure

商品名:(R)-(-)-2-Aminononane

(R)-(-)-2-Aminononane 化学的及び物理的性質

名前と識別子

-

- (R)-(-)-2-Aminononane

- (2R)-nonan-2-amine

- (R)-2-aminononane

- (R)-2-Nonanamine

- (R)-2-Nonylamine

- 2-aminononane

- 2-Nonanamine,(2R)

- 2-Nonanamine,(R)

- 2-Nonanamine,(R)-

- SCHEMBL353793

- AKOS017343252

- 74069-74-2

- DTXSID60628461

- (R)-2-Aminononane, ChiPros(R), produced by BASF

- (R)-nonan-2-amine

- (R)-1-Methyloctylamine

- MFCD03844739

- 663-738-8

-

- MDL: MFCD03844739

- インチ: 1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1

- InChIKey: ALXIFCUEJWCQQL-SECBINFHSA-N

- ほほえんだ: CCCCCCC[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 143.16700

- どういたいしつりょう: 143.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 61.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.790

- ゆうかいてん: <-20°C

- ふってん: 191 ºC

- フラッシュポイント: 華氏温度:165.2°f

摂氏度:74°c - 屈折率: 1.4271

- PSA: 26.02000

- LogP: 3.39440

- かんど: Air Sensitive

- ようかいせい: まだ確定していません。

(R)-(-)-2-Aminononane セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H310-H314-H330

- 警告文: P260-P280-P284-P301+P310-P302+P350-P305+P351+P338

- 危険物輸送番号:UN 2735

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-35-50/53

- セキュリティの説明: S26; S36/37/39; S45

-

危険物標識:

- 危険レベル:8

- 包装等級:II

- 包装カテゴリ:II

- 包装グループ:II

- リスク用語:R34

(R)-(-)-2-Aminononane 税関データ

- 税関コード:2921199090

- 税関データ:

中国税関コード:

2921199090概要:

2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(R)-(-)-2-Aminononane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-1g |

(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |

74069-74-2 | ee 98+% | 1g |

¥869.00 | 2023-02-25 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-5g |

(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |

74069-74-2 | ee 98+% | 5g |

¥2745.00 | 2023-02-25 | |

| abcr | AB180663-1 g |

(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; . |

74069-74-2 | 1g |

€44.50 | 2022-06-11 | ||

| abcr | AB180663-5 g |

(R)-(-)-2-Aminononane, ChiPros? 99%, ee 98%; . |

74069-74-2 | 5g |

€109.50 | 2022-06-11 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19310-25g |

(R)-(-)-2-Aminononane, ChiPros?, 99+%, ee 98+% |

74069-74-2 | ee 98+% | 25g |

¥10987.00 | 2023-02-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 727180-25G |

(R)-(-)-2-Aminononane |

74069-74-2 | ChiPros | 25G |

¥5975.51 | 2022-02-24 |

74069-74-2 ((R)-(-)-2-Aminononane) 関連製品

- 5329-79-3(1-Methylpentylamine)

- 5452-37-9(Cyclooctylamine)

- 616-24-0(3-Aminopentane)

- 2615-25-0(trans-cyclohexane-1,4-diamine)

- 3114-70-3(Cyclohexane-1,4-diamine)

- 693-16-3(octan-2-amine)

- 63493-28-7(pentan-2-amine)

- 5452-35-7(cycloheptanamine)

- 6240-90-0((R)-(?)-2-Aminoheptane)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74069-74-2)(R)-(-)-2-Aminononane

清らかである:99%

はかる:1g

価格 ($):1410.0